molecular formula C9H12N2O2 B114655 2,3-Dimethoxy-benzamidine CAS No. 144650-01-1

2,3-Dimethoxy-benzamidine

Cat. No.: B114655
CAS No.: 144650-01-1
M. Wt: 180.2 g/mol
InChI Key: QHCGPTXPVHYASL-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-benzamidine is an organic compound with the molecular formula C9H12N2O2. It is characterized by the presence of two methoxy groups attached to a benzene ring, along with an amidine functional group. This compound is known for its applications in biochemical research, particularly as a protease inhibitor.

Biochemical Analysis

Biochemical Properties

Benzamides, a significant class of amide compounds to which 2,3-Dimethoxy-benzamidine belongs, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a wide range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .

Cellular Effects

Some benzamide compounds have shown antioxidant and antibacterial activities . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Molecular Mechanism

Benzamides, a significant class of amide compounds to which this compound belongs, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a wide range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

It is known that benzamides, a significant class of amide compounds to which this compound belongs, have been widely used in medical, industrial, biological, and potential drug industries .

Dosage Effects in Animal Models

It is known that benzamides, a significant class of amide compounds to which this compound belongs, have been widely used in medical, industrial, biological, and potential drug industries .

Metabolic Pathways

It is known that benzamides, a significant class of amide compounds to which this compound belongs, have been widely used in medical, industrial, biological, and potential drug industries .

Transport and Distribution

It is known that benzamides, a significant class of amide compounds to which this compound belongs, have been widely used in medical, industrial, biological, and potential drug industries .

Subcellular Localization

It is known that benzamides, a significant class of amide compounds to which this compound belongs, have been widely used in medical, industrial, biological, and potential drug industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxy-benzamidine can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxybenzoic acid with amine derivatives. The reaction typically uses triethylamine as a base and tetrahydrofuran as a solvent. The yields for this synthesis range from 43% to 50% .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-benzamidine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amidine group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamidines.

Scientific Research Applications

2,3-Dimethoxy-benzamidine has several applications in scientific research:

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzoic acid
  • 3-Acetoxy-2-methylbenzoic acid
  • Benzamidine

Comparison: 2,3-Dimethoxy-benzamidine is unique due to the presence of both methoxy groups and an amidine functional group. This combination enhances its inhibitory effects on proteases compared to similar compounds like benzamidine, which lacks the methoxy groups. The presence of methoxy groups also influences its chemical reactivity and solubility, making it more versatile in various applications .

Properties

IUPAC Name

2,3-dimethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCGPTXPVHYASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395235
Record name 2,3-Dimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144650-01-1
Record name 2,3-Dimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 20 g 1,1,1,3,3,3-hexamethyldisilazane in 150 ml dry ether was added 5 mL 2.4M n-butyllithium in hexane. After 10 min at room temperature, 16.3 g 2,3-dimethoxybenzonitrile was added in one portion and the mixture was kept at room temperature for 16 h. The reaction mixture was then poured onto excess 3N HCl. The aqueous layer was separated, basified with 50% NaOH and the product was extracted three times with 10% methanol in methylene chloride. The combined organic extracts were dried over potassium carbonate and the solvents removed in vacuo to afford 2,3-dimethoxybenzamidine as a glassy solid.
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16.3 g
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